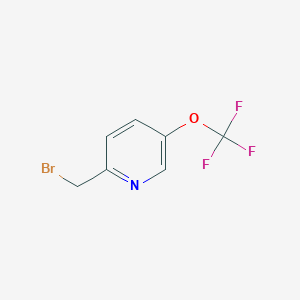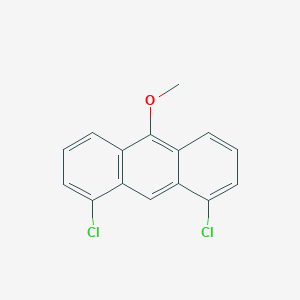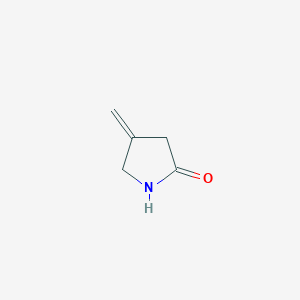
5-Bromo-2-chloro-4-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . This compound is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethyl substituents on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-ethylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-chloro-4-ethylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and chlorination steps but is optimized for large-scale production with considerations for cost-effectiveness and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Carboxylic acids or alkyl derivatives through oxidation or reduction reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-chloro-4-ethylpyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block in the preparation of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs, particularly those targeting specific enzymes or receptors. It has been explored for its potential in creating inhibitors for enzymes involved in various diseases .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for industrial processes .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-ethylpyridine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-bromopyridine: Similar in structure but lacks the ethyl group.
4-Bromo-2-chloropyridine: Similar but with different substitution positions.
5-Bromo-2-chloro-4-methylpyridine: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 5-Bromo-2-chloro-4-ethylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C7H7BrClN |
|---|---|
Molekulargewicht |
220.49 g/mol |
IUPAC-Name |
5-bromo-2-chloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ZKKSCTLYOYMOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




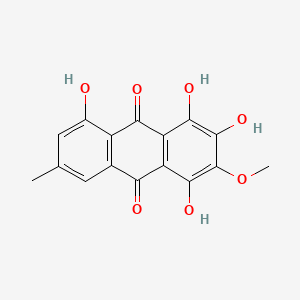

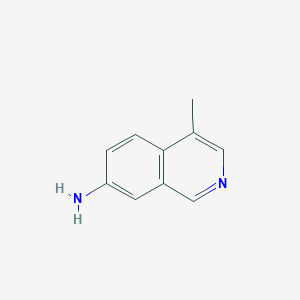

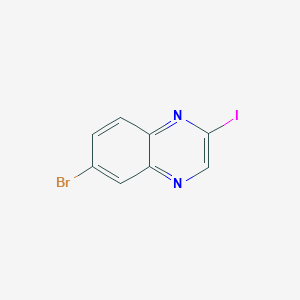
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
